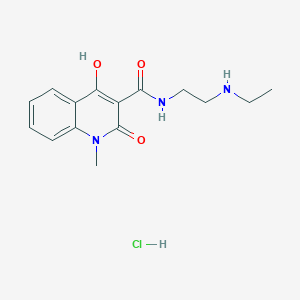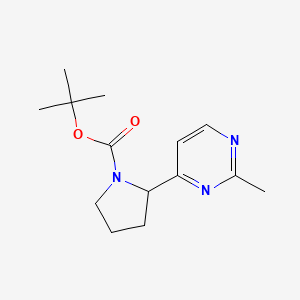
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine
Overview
Description
“3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine” is a chemical compound that contains a piperidine ring attached to a 1,2,4-triazole ring via a benzyl group . It is a solid substance . This compound is part of a larger class of 1,2,4-triazole derivatives, which are known for their broad biological activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .Scientific Research Applications
Synthesis and Antifungal Activity
- Antifungal Agents : A novel series of 1,2,4-triazines, which includes derivatives of “3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine”, have been developed for potent antifungal activity. This series was found effective against Candida albicans, Aspergillus niger, and Cryptococcus neoformans (Sangshetti & Shinde, 2010).
Synthesis and Anti-arrhythmic Activity
- Anti-arrhythmic Activity : Compounds synthesized from reactions involving “3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine” have shown significant anti-arrhythmic properties. These compounds, derived from 1,3-thiazoles, 1,3,4-thiadiazoles, and 1,3-thiazolo[2,3-c]-1,2,4-triazoles, indicate the potential of this chemical structure in cardiovascular applications (Abdel‐Aziz et al., 2009).
Synthesis and Theoretical Study
- Theoretical Study of Hydrazone-Hydrazine Tautomerism : The compound “3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole”, closely related to “3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine”, has been synthesized and studied for its hydrazone-hydrazine tautomerism using density functional theory (DFT) calculations, shedding light on the stability of hydrazone tautomers in this class of compounds (Zhang et al., 2019).
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Studies have shown that derivatives of 1,2,4-oxadiazoles, containing the “3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine” structure, exhibit strong antimicrobial activity. A structural activity relationship (SAR) study has been performed to understand the antimicrobial effects of these compounds (Krolenko et al., 2016).
Reactivity Properties and Adsorption Behavior
- Molecular Dynamics and DFT Study : Research on a triazole derivative similar to “3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine” used molecular dynamics (MD) simulations and DFT method to investigate the reactive properties, ALIE, and Fukui functions, contributing to understanding the stability and reactivity of such compounds (Al-Ghulikah et al., 2021).
properties
IUPAC Name |
3-(4-benzyl-1,2,4-triazol-3-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-2-5-12(6-3-1)10-18-11-16-17-14(18)13-7-4-8-15-9-13/h1-3,5-6,11,13,15H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPXSQBSDYMACQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-4H-1,2,4-triazol-3-yl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)






![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)


